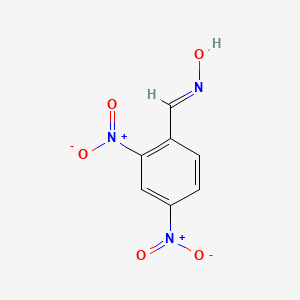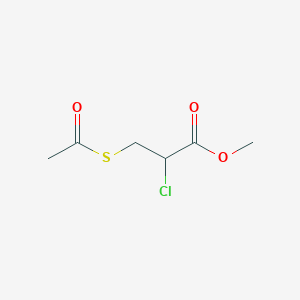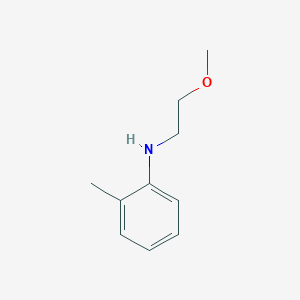![molecular formula C16H15N3O B1655191 N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide CAS No. 3304-88-9](/img/structure/B1655191.png)
N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the dimethyl and phenyl groups: These groups are introduced via substitution reactions.
Formation of the carboxamide group: This is typically done through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1,7-diazabicyclo[4.3.0]nona-2,4,6,8-tetraene-3-carboxamide
- 8-Phenyl-1,7-diazabicyclo[4.3.0]nona-2,4,6,8-tetraene-3-carboxamide
- N,N-Dimethyl-8-phenyl-1,7-diazabicyclo[4.3.0]nona-2,4,6,8-tetraene
Uniqueness
N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide is unique due to its specific combination of functional groups and its bicyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
3304-88-9 |
|---|---|
Formule moléculaire |
C16H15N3O |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C16H15N3O/c1-18(2)16(20)13-8-9-15-17-14(11-19(15)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clé InChI |
YSTHHYQVUPUILW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 |
SMILES canonique |
CN(C)C(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 |
| 3304-88-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-fluorophenyl) N-[6-[(2-fluorophenoxy)carbonylamino]hexyl]carbamate](/img/structure/B1655110.png)

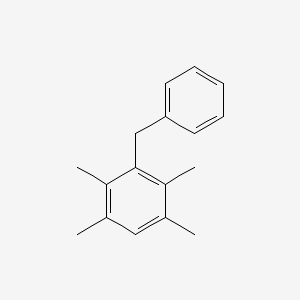
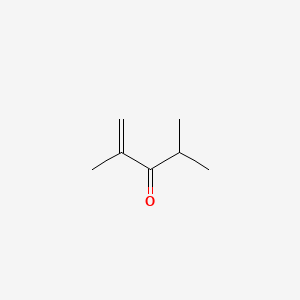
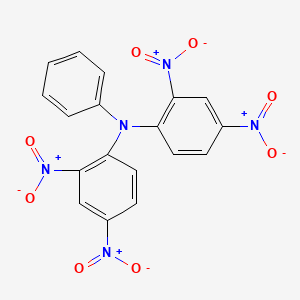

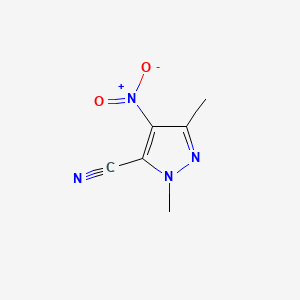

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline](/img/structure/B1655122.png)
